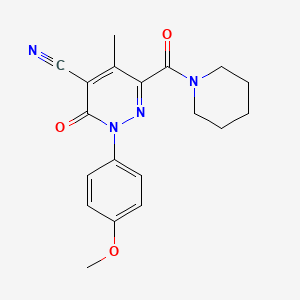
2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidinylcarbonyl group, and a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile typically involves multiple steps, including the formation of the dihydropyridazine ring and the introduction of the methoxyphenyl and piperidinylcarbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase efficiency and reduce costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The methoxyphenyl and piperidinylcarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines
Scientific Research Applications
2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridazine derivatives with different substituents on the phenyl and piperidinyl groups. These compounds share structural similarities but may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of 2-(4-Methoxyphenyl)-5-methyl-3-oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydropyridazine-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-3-oxo-6-(piperidine-1-carbonyl)pyridazine-4-carbonitrile |
InChI |
InChI=1S/C19H20N4O3/c1-13-16(12-20)18(24)23(14-6-8-15(26-2)9-7-14)21-17(13)19(25)22-10-4-3-5-11-22/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
JQNQYFGBECAXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)N2CCCCC2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063299.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11063303.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11063306.png)
![4-(1,3-Benzothiazol-2-ylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11063314.png)
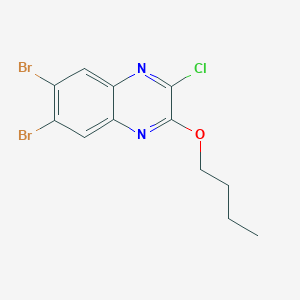
![1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11063321.png)
![methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11063322.png)
![N-(4-acetylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11063327.png)
![N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide](/img/structure/B11063328.png)
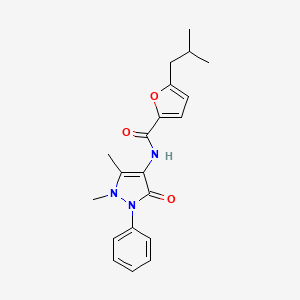
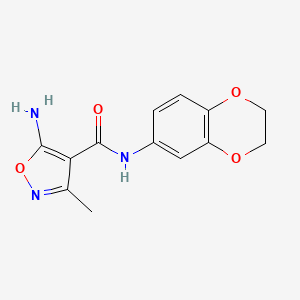
![4-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11063342.png)
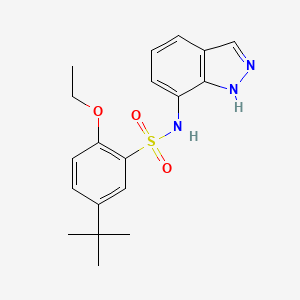
![N-(4-{[4-methyl-5-(pyridin-2-ylcarbonyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B11063352.png)
